molecular formula C14H20N2OS B2707641 N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2411312-46-2

N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide

Cat. No. B2707641
CAS RN: 2411312-46-2
M. Wt: 264.39
InChI Key: COOVLAYYEKAMSD-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-544326 belongs to the family of alpha-7 nicotinic acetylcholine receptor (α7nAChR) agonists, which have been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders.

Mechanism of Action

N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide acts as an agonist of the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7nAChR has been shown to have a variety of effects, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide can increase the release of acetylcholine and dopamine in the brain, which may contribute to its potential therapeutic effects in neurological and psychiatric disorders. N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic effects in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential therapeutic effects and mechanism of action. However, one limitation is that the synthesis of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is complex and requires several intermediate compounds, which may limit its availability for research purposes.

Future Directions

For research on N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide may include further studies on its potential therapeutic effects in neurological and psychiatric disorders, as well as studies on its mechanism of action and pharmacokinetics. Additionally, further studies may be needed to optimize the synthesis of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide involves a multi-step process that requires several intermediate compounds. The first step involves the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)propylamine, which is then reacted with cyclopropylmethyl bromide to form N-(cyclopropylmethyl)-2-(4-methyl-1,3-thiazol-2-yl)propylamine. The final step involves the reaction of N-(cyclopropylmethyl)-2-(4-methyl-1,3-thiazol-2-yl)propylamine with prop-2-enoyl chloride to form N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide.

Scientific Research Applications

N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Studies have shown that N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has potential therapeutic effects in Alzheimer's disease, schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-4-13(17)16(8-12-5-6-12)7-10(2)14-15-11(3)9-18-14/h4,9-10,12H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOVLAYYEKAMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)CN(CC2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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